Methyl 2,3-anhydro-beta-d-ribopyranoside

Conformational Analysis NMR Spectroscopy Glycosylation

This 2,3-anhydro-β-D-ribopyranoside is the preferred chiral building block for exclusive 3-substituted xylose derivatives, a regioselectivity not replicated by furanose or 3,4-anhydro isomers. Its near-equienergetic 0H5/5H0 conformational equilibrium uniquely governs stereocontrol, enabling concise routes to 2- and 3-fluorinated xylopyranosides. Procure this specific anhydro sugar to eliminate regioisomer separation and accelerate glycoconjugate R&D.

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
Cat. No. B13419477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-anhydro-beta-d-ribopyranoside
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESCOC1C2C(O2)C(CO1)O
InChIInChI=1S/C6H10O4/c1-8-6-5-4(10-5)3(7)2-9-6/h3-7H,2H2,1H3/t3-,4-,5-,6-/m1/s1
InChIKeyDISULGQOMPTDEN-KVTDHHQDSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,3-Anhydro-β-D-Ribopyranoside: Procurement-Grade Carbohydrate Epoxide for Stereocontrolled Synthesis


Methyl 2,3-anhydro-β-D-ribopyranoside (CAS: 3150-13-8) is a carbohydrate-derived epoxide featuring a conformationally constrained pyranose ring with a reactive 2,3-anhydro bridge [1]. This β-configured anhydro sugar serves as a versatile chiral building block for the stereocontrolled synthesis of modified pentosides, nucleoside analogs, and complex glycoconjugates [1] [2]. Its crystalline solid form and well-defined stereochemistry (four defined stereocenters) enable reproducible, regioselective functionalization in both academic and industrial settings [2] [3].

Why Methyl 2,3-Anhydro-β-D-Ribopyranoside Cannot Be Replaced by Other Anhydro Sugars


Generic substitution among anhydro sugars is technically unsound due to critical differences in ring conformation, regioselectivity of epoxide opening, and stereochemical outcomes [1] [2]. Methyl 2,3-anhydro-β-D-ribopyranoside exhibits a nearly equi-energetic equilibrium between 0H5 and 5H0 conformations, a unique property not shared by its furanose or α-anomeric counterparts [1]. This conformational flexibility directly governs the regio- and stereoselectivity of nucleophilic ring opening, leading to distinct product distributions (e.g., exclusive 3-substituted xylose derivatives) that cannot be replicated by 3,4-anhydro isomers or lyxopyranoside analogs [2] [3]. Procurement of the wrong anhydro sugar will alter downstream synthetic pathways and compromise product purity.

Quantitative Differentiation of Methyl 2,3-Anhydro-β-D-Ribopyranoside: A Procurement Evidence Guide


Conformational Equilibrium Defines Unique Reactivity Landscape

Methyl 2,3-anhydro-β-D-ribopyranoside exists in a nearly equi-energetic equilibrium between the 0H5 and 5H0 conformations [1]. This is in stark contrast to the more rigid 4C1 chair conformation typical of most pyranosides and the envelope conformation of furanosides. This conformational flexibility is a key determinant of its unique regioselectivity during nucleophilic ring opening [1].

Conformational Analysis NMR Spectroscopy Glycosylation

Regioselective Epoxide Opening: Exclusive 3-Substitution vs. Mixed Products

Nucleophilic ring opening of benzyl 2,3-anhydro-α-D-ribopyranoside with various nucleophiles yields exclusively 3-substituted-3-deoxyxylose derivatives [1]. Similarly, methyl 2,3-anhydro-β-D-ribopyranoside ring openings with cyanide ion or fluoride sources proceed with high regio- and stereoselectivity [2] [3]. In contrast, 3,4-anhydro analogs (e.g., methyl 3,4-anhydro-α-D-arabinopyranoside) produce mixtures of 3- and 4-substituted products, complicating purification [4].

Regioselectivity Nucleophilic Ring Opening Xylose Derivatives

Efficient Synthesis of 2-Deoxy-2-Fluoro and 3-Deoxy-3-Fluoro Xylose Derivatives

Methyl 2,3-anhydro-β-D-ribopyranoside serves as a critical precursor for the stereo- and regioselective introduction of fluorine at C-2 or C-3 of xylopyranosides via epoxide opening with fluoride sources [1]. This methodology provides a common route to both 2-deoxy-2-fluoro and 3-deoxy-3-fluoro methyl β-D-xylopyranoside diacetates [1] [2]. Alternative syntheses of these fluorinated xylosides often require longer, less efficient routes or produce mixtures of regioisomers [3].

Fluorinated Carbohydrates PET Imaging Precursors Glycosidase Inhibitors

Cyanide Ion Opening Reveals Unique Stereoelectronic Control

The reaction of methyl 2,3-anhydro-β-D-ribopyranoside with cyanide ion yields an apparent cis-opening product, a stereochemical outcome that is rare and mechanistically significant [1]. This contrasts with the typical trans-diaxial opening observed for most epoxides under basic conditions. The unusual stereoselectivity is attributed to the specific conformation of the ribopyranoside ring and the electronic environment of the epoxide [1].

Reaction Mechanism Stereoselectivity C-Glycoside Synthesis

High-Value Application Scenarios for Methyl 2,3-Anhydro-β-D-Ribopyranoside


Stereocontrolled Synthesis of 3-Substituted Xylose Derivatives

Researchers requiring exclusive 3-substituted xylose building blocks should prioritize this compound. The established regio- and stereoselective epoxide opening with a variety of nucleophiles (amines, alkoxides, halides) provides a direct, high-yielding route to 3-deoxy, 3-amino, and 3-alkoxy xylopyranosides [1]. This eliminates the need for tedious separation of regioisomers, accelerating the synthesis of complex glycoconjugates and enzyme substrates [2].

Efficient Production of Fluorinated Carbohydrate Probes

For groups developing fluorinated carbohydrates as glycosidase inhibitors or 18F-PET imaging agents, this compound offers a strategic advantage. It enables a concise, common route to both 2- and 3-fluorinated methyl β-D-xylopyranoside analogs, which are valuable tools for studying carbohydrate-active enzymes [1] [2]. The reduced step count and avoidance of regioisomer mixtures translate to lower material costs and faster development cycles [1].

Preparation of Conformationally Biased Glycosyl Donors and Acceptors

The unique conformational equilibrium of the 2,3-anhydro-β-D-ribopyranoside ring can be exploited to control stereoselectivity in glycosylation reactions [1]. Its use as a precursor for conformationally biased glycosyl donors or acceptors is particularly relevant for the synthesis of biologically active oligosaccharides where anomeric configuration is critical for function [2].

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